molecular formula C6H3F3O2S B3032900 2,5-Difluorobenzene-1-sulfonyl fluoride CAS No. 62094-86-4

2,5-Difluorobenzene-1-sulfonyl fluoride

Cat. No. B3032900
CAS RN: 62094-86-4
M. Wt: 196.15 g/mol
InChI Key: QHGFXAZDLIJQIV-UHFFFAOYSA-N
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Description

2,5-Difluorobenzene-1-sulfonyl fluoride is a chemical compound that is part of the polyfluorobenzenes family. These compounds are characterized by having multiple fluorine atoms attached to a benzene ring, which significantly alters their chemical properties compared to the unsubstituted benzene. The presence of sulfonyl fluoride groups further modifies the reactivity and potential applications of these compounds in various chemical syntheses.

Synthesis Analysis

The synthesis of polyfluorobenzenes can be complex due to the instability of these compounds in halogen-exchange reaction media. In the first paper, the authors describe the preparation of trifluorobenzenes by reacting trichlorobenzenes with potassium fluoride or potassium fluoride-cesium fluoride mixtures in dimethyl sulfone . Although the paper does not directly mention 2,5-difluorobenzene-1-sulfonyl fluoride, the methods discussed could potentially be adapted for its synthesis by controlling the reaction variables to favor the introduction of the sulfonyl fluoride group at the desired position on the benzene ring.

Molecular Structure Analysis

The molecular structure of 2,5-difluorobenzene-1-sulfonyl fluoride would consist of a benzene ring with two fluorine atoms at the 2 and 5 positions and a sulfonyl fluoride group at the 1 position. This arrangement would influence the electron distribution within the molecule, potentially affecting its reactivity and interactions with other chemical species.

Chemical Reactions Analysis

The second paper provides insight into the reactivity of polyfluorobenzenes, including those similar to 2,5-difluorobenzene-1-sulfonyl fluoride . It describes a rhodium-catalyzed substitution reaction where an aromatic fluoride reacts with disulfides to produce aryl sulfides. The paper highlights the reactivity of the fluoride substituent, which is more reactive than chloride and bromide in these conditions. This suggests that 2,5-difluorobenzene-1-sulfonyl fluoride could undergo similar substitution reactions, potentially leading to the formation of aryl sulfides.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 2,5-difluorobenzene-1-sulfonyl fluoride, we can infer that the presence of fluorine atoms would increase the compound's stability and resistance to nucleophilic attack due to the strong carbon-fluorine bond. Additionally, the sulfonyl fluoride group could make the compound a good electrophile, capable of participating in various substitution reactions. The physical properties such as melting point, boiling point, and solubility would be influenced by the molecular structure and would need to be determined experimentally.

Scientific Research Applications

Battery Technology

A study by Pan et al. (2022) introduced a fluorinated macrocyclic organodisulfide synthesized through the oxidation of 2,5-difluorobenzene-1,4-dithiol, showcasing its application in lithium organic batteries. The compound demonstrated significant discharge capacity and capacity retention, underlining its potential in enhancing battery performance (Pan et al., 2022).

Synthesis and Reactivity

The development of new synthetic methods for sulfonyl fluorides is crucial due to their applications in various fields, including click chemistry. Laudadio et al. (2019) reported an environmentally friendly electrochemical approach for preparing sulfonyl fluorides, indicating a broad substrate scope and potential for diverse applications (Laudadio et al., 2019).

Environmental Remediation

The degradation of difluorobenzenes, a category to which 2,5-difluorobenzene-1-sulfonyl fluoride belongs, by microbial strains such as Labrys portucalensis, was explored by Moreira et al. (2009). This study highlights the environmental implications and potential biodegradability of difluorobenzenes, suggesting avenues for bioremediation (Moreira et al., 2009).

Organometallic Chemistry

Pike et al. (2017) discussed the use of partially fluorinated benzenes in organometallic chemistry, noting their role as solvents or ligands in transition-metal-based catalysis. The study underscores the impact of fluorine substituents on the reactivity and binding strength to metal centers, relevant to compounds like 2,5-difluorobenzene-1-sulfonyl fluoride (Pike et al., 2017).

Safety And Hazards

2,5-Difluorobenzene-1-sulfonyl fluoride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It should not be breathed in, and protective clothing, gloves, and eye/face protection should be worn when handling it . It should be used only outdoors or in a well-ventilated area .

Future Directions

The future directions of research into 2,5-Difluorobenzene-1-sulfonyl fluoride and similar compounds involve further exploration of SuFEx reactions . These reactions have revolutionized multiple research fields and have potential for further development in drug discovery, polymer science, and biochemistry . There is also interest in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides .

properties

IUPAC Name

2,5-difluorobenzenesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3O2S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHGFXAZDLIJQIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)S(=O)(=O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80557204
Record name 2,5-Difluorobenzene-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80557204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Difluorobenzene-1-sulfonyl fluoride

CAS RN

62094-86-4
Record name 2,5-Difluorobenzenesulfonyl fluoride
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Difluorobenzene-1-sulfonyl fluoride
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URL https://comptox.epa.gov/dashboard/DTXSID80557204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 62094-86-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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